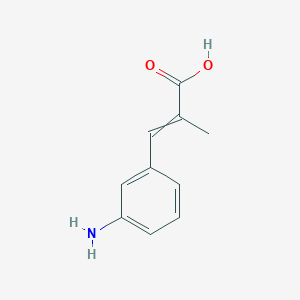![molecular formula C25H22ClN3O4S2 B12011477 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C31H24ClN3O4S2 , is a fascinating member of the thienopyrimidine class. Let’s explore its properties and applications.
Méthodes De Préparation
Industrial Production:: Unfortunately, information on large-scale industrial production methods remains scarce. academic research labs may produce small quantities for scientific investigations.
Analyse Des Réactions Chimiques
Reactivity:: This compound can participate in various chemical reactions:
- Oxidation : It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions could yield the corresponding amines or other reduced derivatives.
- Substitution : Substitution reactions (e.g., nucleophilic aromatic substitution) may occur at the chlorophenyl group.
- Amide Hydrolysis : Hydrolysis of the amide bond could yield the corresponding carboxylic acid and amine.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Nucleophilic aromatic substitution conditions (e.g., using sodium azide or amines).
- Amide Hydrolysis : Acidic or basic hydrolysis conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents. Detailed experimental data would be necessary to confirm these products.
Applications De Recherche Scientifique
Chemistry::
- Medicinal Chemistry : Researchers may explore its potential as a drug candidate due to its unique structure.
- Organic Synthesis : It could serve as a building block for more complex molecules.
- Biological Studies : Investigating its interactions with biological targets (e.g., enzymes, receptors).
- Drug Development : Assessing its pharmacological properties and potential therapeutic applications.
- Materials Science : Potential use in materials with specific electronic or optical properties.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, researchers can compare its structure, reactivity, and applications with related thienopyrimidines.
Propriétés
Formule moléculaire |
C25H22ClN3O4S2 |
|---|---|
Poids moléculaire |
528.0 g/mol |
Nom IUPAC |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-32-18-11-8-15(12-19(18)33-2)27-21(30)13-34-25-28-23-22(17-4-3-5-20(17)35-23)24(31)29(25)16-9-6-14(26)7-10-16/h6-12H,3-5,13H2,1-2H3,(H,27,30) |
Clé InChI |
AXVUGFVGFACIKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011399.png)
![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)


![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)

![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)


![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)
